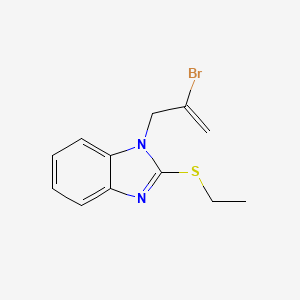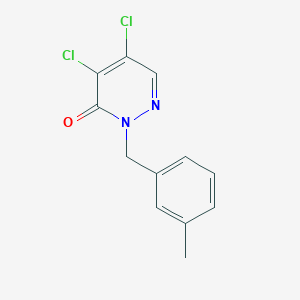
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide, also known as MM-220, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. MM-220 belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the body.
Mécanisme D'action
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide interacts with the endocannabinoid system in the body, specifically the CB2 receptor. The CB2 receptor is primarily found in immune cells and is involved in the regulation of inflammation and immune response. 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide has been found to bind to the CB2 receptor and modulate its activity, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and chronic pain. 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide has also been found to induce cell death in cancer cells and inhibit the growth of tumors in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide in lab experiments is its specificity for the CB2 receptor, which allows for targeted modulation of the endocannabinoid system. However, one limitation of using 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide. One area of research is the development of more efficient synthesis methods for 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide. Another area of research is the investigation of the potential therapeutic applications of 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide in various disease models. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory, analgesic, and anti-cancer effects of 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide.
Méthodes De Synthèse
The synthesis of 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide involves several steps. The first step involves the reaction of 4-methoxy-2-methylbenzaldehyde with 2-methoxyaniline in the presence of a catalyst to form 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)aniline. The second step involves the reaction of the intermediate product with butanoyl chloride in the presence of a base to form 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide.
Applications De Recherche Scientifique
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain. 4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide has also been found to have potential anti-cancer properties, making it a potential treatment for various types of cancer.
Propriétés
IUPAC Name |
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-13-16(22-2)12-11-15(14)7-6-10-19(21)20-17-8-4-5-9-18(17)23-3/h4-5,8-9,11-13H,6-7,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGYFQZZYWQEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxy-2-methylphenyl)-N-(2-methoxyphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5855320.png)
![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)
![N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5855380.png)


![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5855400.png)